molecular formula C10H19NO B2678241 4-(Oxan-2-yl)piperidine CAS No. 1547851-00-2

4-(Oxan-2-yl)piperidine

Cat. No.: B2678241
CAS No.: 1547851-00-2
M. Wt: 169.268
InChI Key: OLRZVFFCBMLQQX-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(Oxan-2-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action of “4-(Oxan-2-yl)piperidine” is not clear, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

The safety information for “4-(Oxan-2-yl)piperidine” indicates that it is classified under the GHS05 and GHS07 hazard pictograms. The hazard statements include H302, H315, H318, and H335 .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with tetrahydropyran-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Another synthetic route involves the use of tetrahydropyranyl-protected piperidine derivatives. These derivatives can be deprotected under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can also be employed to facilitate the cyclization process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxane moiety to a more saturated form.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the oxane moiety.

    4-(Tetrahydro-2H-pyran-2-yl)morpholine: Similar structure but with a morpholine ring instead of piperidine.

    4-(Tetrahydro-2H-pyran-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

4-(Oxan-2-yl)piperidine is unique due to the presence of both the piperidine and oxane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(oxan-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-8-12-10(3-1)9-4-6-11-7-5-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRZVFFCBMLQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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